PD142893: Chemical Structure, Molecular Weight, and Technical Specifications
This technical guide details the chemical structure, molecular properties, and experimental handling of PD142893 , a potent and non-selective endothelin receptor antagonist. Introduction PD142893 is a synthetic linear he...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, molecular properties, and experimental handling of PD142893 , a potent and non-selective endothelin receptor antagonist.
Introduction
PD142893 is a synthetic linear hexapeptide analogue of the C-terminal region of endothelin-1 (ET-1).[1][2] It functions as a potent, non-selective antagonist for both Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.[1][2] Unlike selective antagonists (e.g., BQ-123 for ET-A), PD142893 blocks the vasoconstrictive and mitogenic effects mediated by both receptor subtypes, making it a critical tool for distinguishing receptor-specific signaling pathways in cardiovascular and renal physiology.[1][2]
D-Dip : D-3,3-Diphenylalanine (enhances hydrophobic binding and stability)
Physicochemical Properties
Property
Value
Molecular Formula
C₅₀H₆₅N₇O₁₀
Molecular Weight
924.09 g/mol
Appearance
White to off-white lyophilized powder
Solubility
Soluble in DMSO (≥ 10 mg/mL); sparingly soluble in water
Purity (HPLC)
Typically ≥ 95%
Net Peptide Content
Varies by batch (typically 70-80% due to counterions/water)
Structural Analysis
The inclusion of D-Dip (3,3-Diphenylalanine) at the N-terminus is the structural determinant for its high affinity and metabolic stability.[1][2] This bulky, hydrophobic non-canonical amino acid mimics the C-terminal Trp-21 of native Endothelin-1 but prevents receptor activation, locking the receptor in an inactive conformation.[1][2]
Pharmacology & Mechanism of Action
PD142893 acts as a competitive antagonist at the ET-A and ET-B receptors.[1][2]
ET-A Receptor: Located primarily on vascular smooth muscle cells; activation leads to vasoconstriction.[1][2]
ET-B Receptor: Located on endothelial cells (vasodilation via NO release) and smooth muscle cells (vasoconstriction).[1][2]
By blocking both subtypes, PD142893 inhibits the biphasic blood pressure response (transient depressor followed by sustained pressor effect) induced by exogenous endothelin-1.[1][2]
Signaling Pathway Blockade Diagram
Figure 1: Mechanism of action showing PD142893 competitively blocking ET-1 binding to both ET-A and ET-B receptors, thereby preventing downstream Calcium signaling and vasoconstriction.[1][2]
Experimental Protocols
Reconstitution & Storage
Critical Step: PD142893 is hydrophobic due to the diphenylalanine and isoleucine residues.[2] Direct dissolution in aqueous buffers often results in precipitation.[2]
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2]
Dissolution: Dissolve the lyophilized powder in DMSO to a concentration of 1–10 mM . Vortex gently until clear.[2]
Aliquot & Store:
Divide the stock solution into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Store aliquots at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Working Solution: Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS or Tyrode’s) immediately before use.[2] Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity in cell assays.[2]
In Vitro Competitive Binding Assay
To verify the antagonistic activity of PD142893 against ET-1.[1][2]
Materials:
CHO cells expressing human ET-A or ET-B receptors.[1][2]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
Protocol:
Preparation: Harvest cells and prepare membrane fractions.
Incubation:
Mix membrane preparation (10 µg protein) with [¹²⁵I]-ET-1 (0.1 nM).[1][2]
Add increasing concentrations of PD142893 (10⁻¹⁰ M to 10⁻⁵ M).[1][2]
Incubate for 60 minutes at 37°C (equilibrium conditions).
Termination: Filter samples through GF/C glass fiber filters using a vacuum manifold to separate bound from free ligand.
Wash: Wash filters 3x with ice-cold buffer.
Quantification: Measure radioactivity in a gamma counter.
Analysis: Plot % Specific Binding vs. Log[PD142893]. Determine IC₅₀ (typically in the low nanomolar range , ~1-10 nM).[1][2]
References
Cody, W. L., et al. (1995).[2] "Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-D-Dip-Leu-Asp-Ile-Ile-Trp: development of endothelin-B receptor selective antagonists."[1][2] Journal of Medicinal Chemistry.
Warner, T. D., et al. (1993).[2] "Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF."[2] British Journal of Pharmacology.[2]
MedChemExpress. (2024).[1][2] "PD 142893 Product Information & Chemical Structure." MedChemExpress Datasheet.
PD142893: A Technical Guide to Blocking Endothelin-1 Induced Vasoconstriction
Executive Summary PD142893 is a synthetic, linear hexapeptide antagonist of the endothelin receptor family. Unlike first-generation subtype-selective tools (e.g., the ETA-selective BQ-123), PD142893 exhibits a non-select...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
PD142893 is a synthetic, linear hexapeptide antagonist of the endothelin receptor family. Unlike first-generation subtype-selective tools (e.g., the ETA-selective BQ-123), PD142893 exhibits a non-selective (mixed) affinity profile , blocking both ETA and ETB receptors with nanomolar potency.
For researchers in vascular biology and drug discovery, PD142893 is a critical "pan-antagonist" control. It is used to confirm total endothelin system involvement before dissecting subtype-specific contributions. This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for utilizing PD142893 to block Endothelin-1 (ET-1) induced vasoconstriction.
Part 1: Pharmacological Architecture
Chemical Identity[1][2][3][4]
Sequence: Ac-D-Dip-Leu-Asp-Ile-Ile-Trp
Note:Dip refers to 3,3-diphenylalanine, a non-canonical amino acid that enhances hydrophobic interaction with the receptor pocket.
Structure Class: Linear Hexapeptide.
Solubility: Soluble in DMSO; can be diluted into aqueous buffers (Krebs-Henseleit) for physiological assays.
Receptor Affinity & Selectivity
PD142893 binds competitively to both receptor subtypes found in the vasculature.
Receptor Subtype
Localization (Primary)
Physiological Role
PD142893 Affinity ( / )
ETA
Vascular Smooth Muscle (VSMC)
Potent Vasoconstriction, Proliferation
~31 nM
ETB
Endothelium (primary), VSMC
Vasodilation (NO release), Clearance, Contraction
~54 nM
Expert Insight: While PD142893 is "non-selective," its dissociation kinetics differ between subtypes. Studies indicate it may dissociate more rapidly from ETB receptors than ETA receptors, which can influence potency in long-duration assays (Warner et al., 1993).
Part 2: Mechanism of Action
Endothelin-1 is the most potent endogenous vasoconstrictor known. It operates via a G-protein coupled receptor (GPCR) cascade that elevates intracellular calcium (
).
ET-1 Binding: ET-1 binds ETA (or ETB on smooth muscle).[1]
G-Protein Coupling: Activation of
.
Effector Activation: Phospholipase C (PLC) hydrolyzes
into and Diacylglycerol (DAG).
Calcium Release:
triggers release from the Sarcoplasmic Reticulum (SR).
PD142893 Intervention: By occupying the orthosteric binding site of both ETA and ETB receptors, PD142893 prevents the conformational change required for G-protein coupling, effectively silencing the downstream calcium signaling cascade.
Visualization: Signaling Pathway & Blockade
Figure 1: Signal transduction pathway of Endothelin-1 and the site of competitive inhibition by PD142893.
Part 3: Experimental Protocol (In Vitro)
The gold standard for validating PD142893 activity is Isometric Tension Recording in isolated vessel rings (e.g., rat thoracic aorta or mesenteric artery).
Reagents Preparation[6]
Stock Solution: Dissolve PD142893 to 1 mM or 10 mM in 100% DMSO. Aliquot and store at -20°C.
Working Solution: Dilute in Krebs-Henseleit buffer immediately before use. Final bath concentration typically ranges from 1 µM to 10 µM (
to M).
Step-by-Step Workflow
Tissue Isolation:
Excise vessel (e.g., rat aorta) rapidly.
Clean connective tissue/fat in cold, oxygenated Krebs buffer.
Cut into 2-3 mm rings.
Critical: Avoid stretching the vessel; endothelial damage alters ET-1 sensitivity.
Mounting & Equilibration:
Mount rings on wire myograph hooks in organ baths (37°C, 95%
/5% ).
Apply resting tension (e.g., 2g for aorta, 1g for small arteries).
Equilibrate for 60 mins, washing every 15 mins.
Viability Test (Wake-up):
Challenge with KCl (60 mM) or Phenylephrine (1 µM) .[2]
Wash out until baseline tension is restored.
Antagonist Incubation (The Variable):
Add PD142893 (e.g., 10 µM) to the bath.
Incubate for 20–30 minutes .
Note: PD142893 requires sufficient time to reach equilibrium occupancy at the receptor due to its peptide nature.
Agonist Challenge:
Add ET-1 in cumulative concentrations (
M to M).
Do not wash between ET-1 additions.
Record the plateau of contraction for each dose.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for assessing PD142893 antagonism in isometric tension studies.
Part 4: Comparative Pharmacology[7]
When designing experiments, choosing the right antagonist is crucial for data integrity.
Self-Validating Check: If PD142893 blocks a response that BQ-123 does not block, the response is likely mediated by ETB receptors .[5] If neither blocks it, consider non-specific toxicity or alternative pathways.
Part 5: References
Cody, W. L., et al. (1992). "Design of a potent, nonselective endothelin antagonist: PD142893." Journal of Medicinal Chemistry. Link
Warner, T. D., et al. (1993). "Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF."[8] British Journal of Pharmacology. Link
Davenport, A. P., & Maguire, J. J. (2006). "Endothelin receptors and their antagonists." Seminars in Nephrology. Link
Sumner, M. J., et al. (1992). "Endothelin ETA and ETB receptors mediate vascular smooth muscle contraction."[1][9] British Journal of Pharmacology. Link
Sudjarwo, S. A., et al. (1994). "Vascular effects and mechanism of action of endothelin-1 in isolated perfused pig skin." Journal of Investigative Dermatology. Link
Application Notes and Protocols for the Solubilization of PD142893 using DMSO and Water
Abstract This comprehensive guide provides detailed protocols for the solubilization and handling of PD142893, a potent non-selective endothelin receptor antagonist. Due to its hydrophobic nature, PD142893 exhibits poor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed protocols for the solubilization and handling of PD142893, a potent non-selective endothelin receptor antagonist. Due to its hydrophobic nature, PD142893 exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). This document outlines field-proven methodologies for the preparation of high-concentration stock solutions in DMSO and their subsequent dilution into aqueous buffers for use in a variety of in vitro experimental settings. The protocols are designed to ensure compound stability, maximize bioavailability in assays, and maintain experimental reproducibility.
Introduction to PD142893
PD142893 is a non-peptide antagonist of both endothelin receptor subtypes, ETA and ETB. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen implicated in a range of cardiovascular diseases. By blocking both receptor subtypes, PD142893 serves as a critical tool for investigating the physiological and pathophysiological roles of the endothelin system. Given its mechanism of action, accurate and consistent preparation of PD142893 solutions is paramount for achieving reliable and interpretable experimental results.
The inherent chemical structure of PD142893 lends it a hydrophobic character, making direct dissolution in aqueous media challenging. Therefore, a two-step solubilization process, involving an organic solvent stock followed by aqueous dilution, is the standard and recommended procedure.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of PD142893 is essential for its proper handling and application.
Note: Specific solubility values can vary between batches and are influenced by factors such as purity, crystalline form, and temperature. It is always recommended to perform a small-scale test to confirm solubility at the desired concentration.
Core Principles of Solubilization
The strategy for solubilizing PD142893 is dictated by its poor aqueous solubility. The primary solvent of choice for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).
Why DMSO?
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including those with low water solubility.[2][3] Its miscibility with water allows for the convenient preparation of working solutions in physiological buffers.[4] However, it is crucial to be mindful that DMSO can exhibit biological effects and toxicity in cellular assays, typically at concentrations above 0.5-1%. Therefore, the goal is to prepare a stock solution in DMSO that is concentrated enough to allow for significant dilution into the final aqueous medium, keeping the final DMSO concentration to a minimum (ideally ≤0.1%).
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps to create a stable, high-concentration stock solution of PD142893, which will serve as the foundation for preparing working solutions.
Sterile, amber glass vial or polypropylene microcentrifuge tube
Calibrated precision balance
Calibrated micropipettes
Vortex mixer
Methodology:
Equilibration: Allow the vial of PD142893 powder and the DMSO to reach room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.
Weighing: Tare the sterile vial on the balance. Carefully weigh the desired amount of PD142893 powder into the vial. For example, to prepare a 10 mM stock solution, weigh out 5.18 mg of PD142893.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Following the example, to make a 10 mM stock from 5.18 mg, add 1 mL of DMSO.
Dissolution: Cap the vial securely. Vortex the solution vigorously for 1-2 minutes. A brief sonication in a water bath can also be used to expedite the dissolution of any remaining particulates.
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear, homogenous, and free of any visible precipitates or undissolved compound.
Storage: Store the resulting DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions of similar compounds are typically stable for several months.[3]
Diagram 1: Workflow for Preparing PD142893 DMSO Stock Solution
Caption: Step-by-step workflow for preparing a concentrated stock solution of PD142893 in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the critical step of diluting the DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS, HEPES) for immediate use in experiments. The key challenge to overcome is the potential for the compound to precipitate out of solution.
Materials:
PD142893 DMSO stock solution (from Protocol 1)
Sterile aqueous buffer or cell culture medium of choice
Sterile polypropylene tubes
Calibrated micropipettes
Vortex mixer
Methodology:
Thawing Stock: Thaw a single aliquot of the PD142893 DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
Pre-warming Buffer: Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays). This can improve the solubility of the compound upon dilution.
Dilution - The Critical Step:
Pipette the required volume of the pre-warmed aqueous buffer into a sterile tube.
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise or in a slow stream directly into the vortexing liquid. Never add the aqueous buffer to the DMSO stock. This technique, known as "reverse dilution" or "anti-solvent precipitation," is crucial. It ensures that the small volume of DMSO stock is rapidly and evenly dispersed, preventing localized high concentrations of PD142893 that would lead to immediate precipitation.
Final Mixing and Inspection: Continue to vortex for an additional 15-30 seconds after adding the stock. Visually inspect the working solution to ensure it remains clear and free of any cloudiness or precipitate.
Immediate Use: It is strongly recommended to use aqueous working solutions of hydrophobic compounds immediately after preparation.[1] The stability of PD142893 in aqueous media is not guaranteed, and the compound may precipitate over time. Do not store aqueous working solutions.
Diagram 2: Serial Dilution Workflow for Aqueous Working Solutions
Caption: The critical "reverse dilution" method for preparing aqueous working solutions from a DMSO stock.
Stability and Storage Recommendations
Proper storage is crucial for maintaining the integrity and activity of PD142893.
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the solid compound should be stable for years.
DMSO Stock Solution: Store at -20°C or, for longer-term storage, at -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Aqueous Working Solutions: These solutions are not considered stable and should be prepared fresh for each experiment and used immediately.[1] Do not store them, as precipitation and degradation can occur, leading to inaccurate effective concentrations in your assay.
Troubleshooting
Problem: Precipitate forms upon dilution into aqueous buffer.
Cause: The final concentration of PD142893 exceeds its solubility limit in the aqueous medium, or the dilution was performed too quickly or improperly.
Solution 1: Ensure you are using the "reverse dilution" method described in Protocol 2. The key is rapid mixing while adding the stock to the buffer.
Solution 2: Decrease the final concentration of PD142893.
Solution 3: Check the percentage of DMSO in your final solution. If it is very low (<0.01%), increasing it slightly (e.g., to 0.1%) may help maintain solubility without significantly impacting most cell-based assays. Always run a vehicle control with the same final DMSO concentration.
Problem: Inconsistent experimental results.
Cause: This could be due to degradation of the compound from improper storage or using pre-prepared aqueous solutions.
Solution: Always use a fresh aliquot of DMSO stock for each experiment. Prepare aqueous working solutions immediately before adding them to your assay. Ensure the DMSO stock solution has been stored correctly and has not undergone numerous freeze-thaw cycles.
References
El Qacemi, M., et al. (2019). Recent applications of fluorine in crop protection—new discoveries originating from the unique heptafluoroisopropyl group. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.
Karger Publishers. (2013, May 22). DMSO-Soluble Cigarette Smoke Particles Alter the Expression of Endothelin B Receptor in Rat Coronary Artery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piroxicam. PubChem Compound Summary for CID 54676228. Retrieved from [Link]
PubMed. (2012, December). Stability of colistimethate sodium in aqueous solution. Retrieved from [Link]
PubMed. (2022, December 1). DMSO-soluble smoking particles up-regulate the vascular endothelin receptors through AMPK-SIRT1 and MAPK pathways. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Technical Support Center: PD142893 Solubility & Handling Guide
Executive Summary: The "Crash-Out" Phenomenon PD142893 is a potent, non-selective endothelin receptor antagonist (ET-A/ET-B). While chemically defined as a hexapeptide (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp), its behavior in solu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Crash-Out" Phenomenon
PD142893 is a potent, non-selective endothelin receptor antagonist (ET-A/ET-B). While chemically defined as a hexapeptide (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp), its behavior in solution is dominated by the D-Dip (3,3-diphenylalanine) and Trp (Tryptophan) residues.
The Core Problem:
Users frequently report immediate cloudiness or "silky" precipitation when diluting DMSO stocks into PBS or media. This is not random precipitation. It is a rapid, thermodynamically driven hydrophobic collapse . The aromatic rings of the Dip and Trp residues undergo
- stacking interactions in high-dielectric environments (like water), potentially forming ordered nanostructures rather than amorphous aggregates. Once these form, they are extremely difficult to re-solubilize without harsh chemical intervention.
The Chemistry of Precipitation (Why it Happens)
To troubleshoot effectively, you must understand the forces at play.
Factor
Mechanism of Failure
Aromatic Stacking
The D-Dip residue contains two phenyl rings. In water, these rings stack like plates (pi-stacking) to minimize water contact, causing rapid aggregation.
Ionic Strength Shock
PBS contains ~150 mM salt. High ionic strength strips the hydration shell from the peptide, forcing hydrophobic patches together ("Salting Out").
Thermal Shock
Diluting a cold DMSO stock into warm media (or vice versa) creates local supersaturation zones, triggering nucleation.
Standard Operating Procedure (SOP): The "Safe-Dilution" Protocol
Goal: Create a stable aqueous working solution (typically 1–100 µM) from a high-concentration organic stock.
Reagents Required[1][2][3]
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, Molecular Biology Grade).
Critical: Vortex vigorously for 30 seconds. Ensure no "ghost particles" remain.
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
The "Intermediate Step" (The Secret to Stability):
Do NOT pipette DMSO stock directly into 10 mL of PBS.
Instead, prepare a 10x Intermediate in 10-20% DMSO/Water mix.
Example: To make 10 mL of final buffer at 10 µM:
Take 10 µL of 10 mM Stock.
Add to 90 µL of pure water (or 50% DMSO). Vortex.
Now, add this 100 µL mixture dropwise to 9.9 mL of Buffer while vortexing the buffer.
Visual Validation:
Hold the tube against a dark background.
Pass: Solution is crystal clear.
Fail: Solution looks "milky" or has a blue tint (Tyndall effect). Discard and restart.
Workflow Visualization
Caption: The "Stepped Dilution" strategy minimizes hydrophobic shock, preventing the formation of insoluble aggregates.
Troubleshooting & FAQs
Q1: I followed the protocol, but I still see a faint haze. Can I filter it?
A: NO.
If you filter a cloudy peptide solution (0.22 µm), you are likely filtering out 90% of your drug. The "haze" is the drug itself.
Correction: Add 0.1% BSA to your PBS before adding the peptide. Albumin acts as a "chaperone," binding the hydrophobic Dip residues and keeping the peptide in solution.
Q2: Can I use ethanol instead of DMSO?
A: Not recommended.
PD142893 has poor solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly, changing the concentration during experiments. Stick to DMSO (up to 0.1% final concentration is usually non-toxic to cells).
Q3: My cells are dying. Is it the peptide or the precipitation?
A: It could be the crystals.
Micro-precipitates of PD142893 can settle on cell monolayers, causing physical stress or localized high concentrations that induce toxicity unrelated to ET receptor antagonism.
Test: Spin your working solution at 10,000 x g for 5 minutes. If you see a pellet, your solution was precipitated. Use the supernatant only if you can verify concentration (HPLC), otherwise prepare fresh.
Q4: Why does it precipitate in PBS but not in water?
A: The "Salting Out" Effect.
The ions in PBS (
, , ) compete for water molecules. In pure water, the peptide has a larger hydration shell. In PBS, the salt "steals" the water, forcing the hydrophobic Dip residues to stick to each other.
Fix: If your assay allows, use a lower ionic strength buffer (e.g., 0.5x PBS) or dilute in media containing serum (FCS/FBS), as serum proteins stabilize the peptide.
Context: The Endothelin Signaling Pathway
Understanding where PD142893 acts helps verify if your lack of effect is due to solubility or biology. PD142893 blocks both ET-A and ET-B, preventing the G-protein cascade that leads to Calcium release.
Caption: PD142893 acts upstream, preventing the Gq-coupled calcium mobilization cascade.
References
PubChem. (n.d.). Compound Summary: PD142893. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. (Contextual reference on Diphenylalanine self-assembly mechanisms). [Link]
Technical Support Center: Optimizing PD142893 Ligand Binding Assays
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for minimizing non-specific binding of PD142893 in ligand assays. This guide, curated by our senior applicat...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for minimizing non-specific binding of PD142893 in ligand assays. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to ensure the accuracy and reproducibility of your experiments. We understand the challenges of working with specific compounds and have designed this resource to be a practical, field-proven companion for your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about working with PD142893:
Q1: What is PD142893 and what are its primary targets?
PD142893 is a potent antagonist of endothelin receptors, specifically targeting both endothelin receptor type A (ETA) and type B (ETB)[1][2]. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation[3][4]. Understanding that PD142893 is a peptide is key to troubleshooting, as its properties will influence its behavior in your assay.
Q2: I'm observing very high background noise in my PD142893 binding assay. What's the most likely cause?
High background noise is a common indicator of excessive non-specific binding. This can occur when your ligand, in this case PD142893, adheres to surfaces other than its intended receptor target, such as the walls of your assay plate or filter membranes[5][6]. The hydrophobic nature of some ligands can exacerbate this issue[5].
Q3: How can I quickly reduce non-specific binding in my assay?
A good starting point is to incorporate a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer. BSA helps to saturate non-specific binding sites on your assay plates and other surfaces, preventing PD142893 from adhering to them[7][8]. Additionally, including a non-ionic detergent like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions that contribute to non-specific binding[5][9].
Q4: Can the concentration of PD142893 itself affect non-specific binding?
Yes, non-specific binding often increases proportionally with the concentration of the ligand[5]. It's crucial to use the lowest possible concentration of radiolabeled PD142893 that still provides a robust specific binding signal. For competitive binding assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd) value[10].
In-Depth Troubleshooting Guide
As your dedicated application scientist, I'll walk you through a more detailed approach to systematically troubleshoot and minimize non-specific binding in your PD142893 assays.
Understanding the "Why": The Nature of Non-Specific Binding
Non-specific binding is a phenomenon driven by low-affinity, high-capacity interactions. These interactions are often governed by physicochemical forces such as hydrophobic and electrostatic interactions between your ligand and various surfaces in your assay system[9][11]. Given that PD142893 is a peptide, it possesses both charged and potentially hydrophobic regions, making it susceptible to these off-target interactions.
Q: I've added BSA, but my non-specific binding is still high. What's my next step?
This is a common scenario. While BSA is an excellent general blocking agent, its effectiveness can be influenced by several factors, including its purity and the specific nature of the non-specific interactions. Not all BSA preparations are the same; some may contain impurities that can interfere with your assay[12].
Here's a systematic approach to further optimize your blocking strategy:
Optimize BSA Concentration: While a common starting point is 0.1% to 1% BSA, the optimal concentration can vary. It's worth performing a titration to find the sweet spot for your specific assay conditions.
Consider Alternative Blocking Agents: If BSA isn't sufficient, you might explore other options. For instance, non-fat dry milk is a cost-effective alternative, but be cautious as it contains phosphoproteins and biotin which can interfere with certain detection methods[6].
Introduce a Non-Ionic Detergent: As mentioned in the FAQs, detergents like Tween-20 or Triton X-100 are excellent at disrupting hydrophobic interactions[5][11]. Start with a low concentration (e.g., 0.01% to 0.1%) and assess the impact on both specific and non-specific binding.
Adjust the Ionic Strength of Your Buffer: Electrostatic interactions can also contribute to non-specific binding. Increasing the salt concentration (e.g., with 50 mM to 150 mM NaCl) in your assay buffer can help to shield these charges and reduce non-specific adherence[5][11].
Data-Driven Optimization of Assay Buffer Components
Component
Starting Concentration
Mechanism of Action
Considerations
Bovine Serum Albumin (BSA)
0.1% - 1% (w/v)
Blocks non-specific protein binding sites on surfaces.[7][8]
Non-ionic detergent that reduces hydrophobic interactions.[5][9]
Higher concentrations can disrupt cell membranes.
Triton X-100
0.01% - 0.1% (v/v)
Another effective non-ionic detergent for minimizing hydrophobic binding.[5]
Similar to Tween-20, high concentrations can be problematic.
Sodium Chloride (NaCl)
50 mM - 150 mM
Increases ionic strength to reduce electrostatic interactions.[5][11]
High salt concentrations may affect specific ligand-receptor interactions.
Q: Could my experimental procedure itself be contributing to the problem?
Absolutely. Beyond buffer composition, your assay workflow can significantly impact non-specific binding.
Workflow Optimization Workflow
Caption: A systematic workflow for troubleshooting and minimizing non-specific binding in ligand assays.
Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, you must ensure that the incubation is long enough to reach binding equilibrium for your specific interaction[13].
Washing Steps: Insufficient washing can leave behind unbound ligand, which will be incorrectly measured as bound. Increase the number of wash steps or the volume of cold wash buffer to more effectively remove unbound PD142893[13].
Receptor Concentration: Use the lowest concentration of your cell membrane preparation that provides a reliable specific binding signal. This reduces the overall surface area available for non-specific interactions[13].
Understanding the Biological Context: Endothelin Receptor Signaling
PD142893 acts on the endothelin signaling pathway. A clear understanding of this pathway can provide context for your experimental results and potential downstream applications. Endothelin receptors (ETA and ETB) are G protein-coupled receptors (GPCRs)[3][4]. Their activation by endothelin peptides triggers a cascade of intracellular events.
Endothelin Receptor Signaling Pathway
Caption: Simplified overview of the endothelin receptor signaling pathway and the antagonistic action of PD142893.
Experimental Protocols
Here are detailed protocols for key ligand binding assays, incorporating the best practices we've discussed for minimizing non-specific binding of PD142893.
Protocol 1: Saturation Binding Assay for PD142893
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled version of PD142893.
Prepare Reagents: Dilute the radiolabeled PD142893 to a range of concentrations (typically 8-12 concentrations) in the Optimized Blocking/Assay Buffer. A common range would be from 0.1x to 10x the expected Kd.
Set up Assay Plate:
Total Binding: To triplicate wells, add 50 µL of the appropriate concentration of radiolabeled PD142893 and 50 µL of the Optimized Blocking/Assay Buffer.
Non-Specific Binding (NSB): To another set of triplicate wells, add 50 µL of the radiolabeled PD142893 and 50 µL of a high concentration of unlabeled PD142893 (typically 100-1000 fold higher than the Kd of the radioligand) in the Optimized Blocking/Assay Buffer.
Initiate Binding: Add 100 µL of the cell membrane preparation (at a pre-determined optimal concentration) to all wells.
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
Termination of Binding: Rapidly filter the contents of each well through a filter mat using a cell harvester.
Washing: Wash the filters 3-5 times with cold Wash Buffer to remove unbound radioligand.
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
Plot the specific binding versus the concentration of radiolabeled PD142893 and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Protocol 2: Competitive Binding Assay for PD142893
Objective: To determine the inhibitory constant (Ki) of unlabeled PD142893 or other test compounds against the binding of a known radioligand to endothelin receptors.
Materials:
A suitable radioligand for endothelin receptors (e.g., [¹²⁵I]-ET-1)
Optimized Blocking/Assay Buffer (as described above)
Wash Buffer
96-well plates, filtration apparatus, and scintillation counter
Procedure:
Prepare Reagents:
Dilute the radioligand to a single concentration (typically at or below its Kd) in the Optimized Blocking/Assay Buffer.
Prepare serial dilutions of unlabeled PD142893 (or your test compound) in the Optimized Blocking/Assay Buffer.
Set up Assay Plate (in triplicate):
Total Binding: Add 50 µL of radioligand and 50 µL of Optimized Blocking/Assay Buffer.
Non-Specific Binding: Add 50 µL of radioligand and 50 µL of a saturating concentration of a standard unlabeled ligand.
Competition: Add 50 µL of radioligand and 50 µL of each concentration of the unlabeled PD142893 serial dilution.
Initiate Binding: Add 100 µL of the cell membrane preparation to all wells.
Incubation, Termination, Washing, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis:
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
By implementing these strategies and protocols, you will be well-equipped to minimize non-specific binding and generate high-quality, reliable data in your PD142893 ligand binding assays.
References
Mishra, A., & Tiwari, A. (2018). A network map of endothelin mediated signaling pathway. Netw Model Anal Health Inform Bioinform, 7(1), 8.
Boster Biological Technology. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available from: [Link].
Boster Biological Technology. (2025). Everything You Need to Know About BSA. Available from: [Link].
Ino, R., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 174(4), 315-324.
Patsnap. (2025). PD-142893: a ETA antagonists, ETB antagonists Drug. Available from: [Link].
Boster Biological Technology. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Available from: [Link].
Davy, A., & Soriano, P. (2023). Endothelin signaling in development. Development, 150(23), dev201889.
Warner, T. D., et al. (1993). Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF. British journal of pharmacology, 110(2), 777–782.
Warner, T. D., et al. (1993). Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF. British Journal of Pharmacology, 110(2), 777-782.
Chen, Z., & Toth, I. (2011). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. The FASEB Journal, 25(S1), 969.3.
Cody, W. L., et al. (1995). Structure-activity relationships of the potent combined endothelinA/endothelinB receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21 (PD 142893): development of endothelinB receptor selective antagonists. Journal of medicinal chemistry, 38(15), 2809–2819.
Davenport, A. P., & Kuc, R. E. (2012). Endothelin. Comprehensive Physiology, 2(2), 1437-1481.
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link].
Khan, R., et al. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step. RSC advances, 5(123), 101337–101340.
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link].
Nicoya. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link].
Klabunde, R. E. Endothelin. CV Physiology. Available from: [Link].
ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Available from: [Link].
Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available from: [Link].
Patsnap. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Available from: [Link].
Nicoya. (2024). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link].
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2749–2753.
G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Available from: [Link].
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel journal of medical sciences, 23(6), 732–734.
Sullo, N., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies.
Staack, R. F., & Jordan, G. (2011). Free versus total analyte quantification using ligand-binding assays. Bioanalysis, 3(4), 341-344.
Integral Molecular. (2024). Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows. Available from: [Link].
Technical Support Center: Optimizing PD142893 Concentration for Schild Plot Analysis
Welcome to the technical support center for advanced pharmacological analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced pharmacological analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin receptor antagonist, PD142893, and employing Schild plot analysis to characterize its activity. Here, we move beyond basic protocols to address the nuances of experimental design and data interpretation, ensuring the scientific integrity of your findings.
I. Conceptual Overview: Why Schild Plot Analysis for PD142893?
Schild plot analysis is a cornerstone of classical pharmacology, offering a robust method to determine the affinity (expressed as a pA2 value) and the nature of antagonism of a compound like PD142893.[1][2] PD142893 is a potent, non-peptide antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors.[3][4][5][6] Understanding its precise interaction with these receptors is critical for its development and application.
A properly executed Schild analysis for a competitive antagonist like PD142893 should yield a linear plot with a slope not significantly different from unity (1.0).[7][8][9] The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve.[1][10] This pA2 value is a direct measure of the antagonist's affinity for the receptor.[11][12]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the optimization of PD142893 concentration for Schild plot analysis.
Q1: My Schild plot for PD142893 is not linear. What are the potential causes?
A non-linear Schild plot is a clear indication that one or more of the underlying assumptions of the analysis are not being met.[7][8] Here are the primary suspects:
Antagonist Concentration Range is Too High: At excessively high concentrations, even competitive antagonists can exhibit non-competitive characteristics, leading to a depression of the maximal agonist response and a non-linear Schild plot.[11] It is crucial to use the lowest effective concentrations of the antagonist.[11]
Insufficient Equilibration Time: Schild analysis assumes that both the agonist and antagonist have reached equilibrium with the receptor.[8] If the incubation time with PD142893 is too short, you may see a slope greater than 1.[7][8]
Complex Receptor Interactions: If PD142893 is interacting with multiple receptor subtypes with different affinities, or if there are allosteric interactions at play, this can result in a curved Schild plot.[7][13]
Agonist or Antagonist Degradation: Instability of either compound in the experimental medium can lead to inaccurate concentration-response relationships and a distorted Schild plot.
Q2: The slope of my Schild plot is not equal to 1. What does this signify?
The slope of the Schild plot is a critical diagnostic tool.[8]
Slope ≈ 1: This is the ideal scenario for a simple, competitive antagonist, indicating that the antagonism is reversible and follows the law of mass action.[7][10]
Slope > 1: This can suggest several issues, including incomplete equilibration of the antagonist, positive cooperativity in antagonist binding, or depletion of the antagonist from the medium due to non-specific binding.[7][8]
Slope < 1: A slope less than unity may point towards negative cooperativity in binding, agonist removal by a saturable uptake process, or the agonist acting at a secondary receptor type.[7][8]
Q3: How do I select the optimal concentration range for PD142893 in my Schild plot experiment?
Selecting the right concentration range is paramount for a successful Schild analysis.
Start Low: Begin with concentrations of PD142893 that produce a small but measurable rightward shift in the agonist dose-response curve. A 3-fold shift is a good minimum to aim for.[11]
Use at Least Three Concentrations: To construct a reliable Schild plot, you need data from at least three different concentrations of the antagonist.[11]
Aim for Significant Shifts: The chosen concentrations should ideally produce progressively larger, parallel rightward shifts in the agonist concentration-response curve.
Avoid Excessive Shifts: Very high concentrations that cause extremely large shifts can introduce inaccuracies and may lead to non-competitive effects.
Parameter
Recommendation
Rationale
Number of Antagonist Concentrations
At least 3
To ensure a statistically robust linear regression for the Schild plot.[11]
Lowest Antagonist Concentration
Should produce a significant, measurable rightward shift (e.g., 3-fold) in the agonist EC50.[11]
To ensure the effect is above the noise of the assay and provides a reliable data point.
Highest Antagonist Concentration
Should not cause a depression in the maximal response of the agonist.
To maintain the assumption of competitive antagonism.[14]
Spacing of Concentrations
Logarithmic or half-logarithmic intervals
To evenly cover the desired range of antagonism and provide well-spaced data points on the logarithmic Schild plot.
Q4: My agonist's maximal response is depressed in the presence of PD142893. Can I still perform a Schild analysis?
A reduction in the maximal agonist response is a hallmark of non-competitive antagonism, and it violates a key assumption of classical Schild analysis.[7][14] If you observe this, it's important to investigate the cause. It could be that at the concentrations you are using, PD142893 is exhibiting insurmountable antagonism.[14] In such cases, a standard Schild plot is not appropriate.
Q5: How long should I incubate my tissue/cells with PD142893 before adding the agonist?
Sufficient incubation time is crucial to ensure equilibrium is reached.[8] The optimal time can vary depending on the experimental system (e.g., isolated tissue vs. cell culture) and the temperature. It is advisable to perform preliminary time-course experiments to determine the minimum incubation time required for the antagonist's effect to become stable.
III. Experimental Workflow & Protocols
A. Experimental Workflow for Optimizing PD142893 Concentration
Caption: Workflow for optimizing PD142893 concentration for Schild plot analysis.
B. Step-by-Step Protocol for Schild Plot Analysis
Agonist Concentration-Response Curve (Control):
Prepare a series of agonist concentrations, typically spanning several log units, to fully define the sigmoidal dose-response curve.
Expose the tissue or cell preparation to each agonist concentration and measure the response until a maximal effect is achieved.
Fit the data to a sigmoidal dose-response equation to determine the agonist's EC50 and Emax.[10]
Agonist Concentration-Response Curves in the Presence of PD142893:
Based on your preliminary range-finding experiments, select at least three concentrations of PD142893.
For each concentration of PD142893, pre-incubate the preparations for a predetermined equilibration time.
In the continued presence of PD142893, generate a full agonist concentration-response curve as described in step 1.
Fit each curve to determine the new EC50' value in the presence of the antagonist.
Data Analysis and Schild Plot Construction:
Calculate the Dose Ratio (DR): For each concentration of PD142893, calculate the dose ratio using the formula: DR = EC50' / EC50.[10][15]
Transform the Data: For each data pair, calculate log(DR-1) and -log[PD142893].[10]
Construct the Schild Plot: Plot log(DR-1) on the y-axis against -log[PD142893] on the x-axis.[10]
Perform Linear Regression: Fit a straight line to the data points.[16]
Determine the pA2 and Slope: The pA2 value is the x-intercept of the regression line, and the slope should be close to 1.[8][10]
IV. Theoretical Underpinnings
The Schild Equation
The relationship between the dose ratio and the antagonist concentration is described by the Schild equation:
log(DR - 1) = log[B] - log(KB)
Where:
DR is the dose ratio.
[B] is the concentration of the antagonist (PD142893).
KB is the equilibrium dissociation constant of the antagonist.
This equation is in the form of a straight line (y = mx + c), where a plot of log(DR-1) versus log[B] yields a slope (m) of 1 and an x-intercept equal to log(KB). The pA2 is the negative logarithm of KB.
Caption: Competitive antagonism at the receptor level.
V. References
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025, November 18). Vertex AI Search.
Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Vertex AI Search.
Characterization of the potent combined endothelin(A/B)-antagonist PD 142893 on cerebral vessels. PubMed.
Structure-activity relationships of the potent combined endothelinA/endothelinB receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21 (PD 142893). ACS Publications.
pA2 determination. Slideshare.
The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025, November 6). Vertex AI Search.
Schild Plot Generator. SPIKESfunc.
In vitro pharmacology: receptor antagonism. University of Strathclyde.
Schild equation. Wikipedia.
Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. PubMed.
PD-142893 - Drug Targets, Indications, Patents. Patsnap Synapse.
Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF. PubMed.
Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. PMC.
pA2 value, Schild plot and pD2 values- applications in pharmacology. Slideshare.
Taking The Time To Study Competitive Antagonism. PMC - NIH.
Competitive and non-competitive antagonists. (2024, September 8). Deranged Physiology.
Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology. PMC.
Fitting relative potencies and the Schild equation. OneMol.
Qualitative aspect of drug action. (2015, January 1). UKEssays.com.
Basic Pharmacological Principles. (2016, July 24). Basicmedical Key.
Schild plot analysis of Figure 3 data where a point in the regression... ResearchGate.
resolving variability in PD142893 dose-response curves
Executive Summary & Molecule Profile[1] The Issue: Users frequently report "flat" dose-response curves, variable values (shifting >1 log), or incomplete inhibition when using PD142893. The Cause: PD142893 is a cyclic hex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
The Issue: Users frequently report "flat" dose-response curves, variable
values (shifting >1 log), or incomplete inhibition when using PD142893.
The Cause: PD142893 is a cyclic hexapeptide (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp) containing the bulky, hydrophobic residue 3,3-diphenylalanine (Dip) . This structure dictates two critical behaviors that cause variability:
Extreme Hydrophobicity: It rapidly adsorbs to standard plasticware, reducing the effective concentration.
Kinetic Disadvantage: It is a competitive antagonist against Endothelin-1 (ET-1). ET-1 binds with "pseudo-irreversible" kinetics (
pM). If PD142893 is not given time to occupy the receptor before ET-1 addition, it cannot effectively compete.
Module 1: The "Sticky Peptide" Protocol (Solubility & Handling)
Diagnosis: If your
shifts rightward (lower potency) when you use dilute working stocks, or if the curve is flat, you are losing compound to the tube walls.
The Mechanism of Loss
The "Dip" residues make PD142893 act like a "grease ball" in aqueous solution. In standard polystyrene or polypropylene tubes, up to 60% of the peptide can adsorb to the walls within 10 minutes if no carrier protein is present.
Validated Solubilization Workflow
Step
Parameter
Specification
Rationale
1
Primary Stock
10 mM in 100% DMSO
Peptides are stable and soluble in neat DMSO. Avoid aqueous buffers here.
2
Storage
-20°C in Glass Vials or LoBind tubes
Glass minimizes adsorption during long-term storage.
3
Assay Buffer
PBS + 0.1% BSA (Bovine Serum Albumin)
CRITICAL: BSA coats the plastic and acts as a carrier, preventing peptide loss.
4
Serial Dilution
Perform in the Assay Buffer (with BSA)
Never dilute into plain PBS/media. The peptide will stick to the tips and plate immediately.
Visualization: Adsorption Dynamics
The following diagram illustrates the fate of PD142893 in standard vs. optimized conditions.
Figure 1: Mechanism of peptide loss. In standard conditions, hydrophobic residues bind to plastic. BSA blocks these sites, maintaining free peptide concentration.
Module 2: The "Insurmountable" Agonist (Assay Design)
Diagnosis: If your curves show a depressed
(acting like a non-competitive antagonist) rather than a right-shift, you are suffering from Non-Equilibrium Artifacts .
The Kinetic Trap
Endothelin-1 (ET-1) has an extremely slow dissociation rate (
min). Once ET-1 binds, it rarely lets go during the assay timeframe. If you add ET-1 and PD142893 simultaneously, ET-1 wins the race to the receptor. PD142893 is a competitive antagonist, but it requires Pre-Incubation to establish occupancy.
Dye Loading: Load Calcium-sensitive dye (e.g., Fluo-4) for 45 mins.
Antagonist Addition (The Critical Step):
Add PD142893 dilution series (in BSA-containing buffer).
Incubate for 30-60 minutes at 37°C.
Why? This allows the antagonist to reach equilibrium binding (
) before the agonist arrives.
Agonist Addition:
Inject ET-1 at
concentration.
Read fluorescence immediately.
Visualization: Competitive Kinetics
Figure 2: Kinetic competition. ET-1 binding is effectively irreversible on assay timescales. PD142893 must occupy the receptor (R-Antagonist Complex) before ET-1 addition.
The Cause: PD142893 is non-selective (blocks ET-A and ET-B). However, its affinity differs slightly between them (
nM for ET-A vs. varying reports for ET-B).
High Passage Cells: Often downregulate ET-A or upregulate ET-B.
Consequence: If the receptor ratio changes, the apparent potency of a mixed antagonist will shift.
Solution:
Use cells within a strict passage window (e.g., Passage 5–15).
Validate receptor expression using a selective antagonist control (e.g., BQ-123 for ET-A) alongside PD142893.[1]
Troubleshooting FAQ
Q: Can I dissolve PD142893 in water first?A:No. The presence of Diphenylalanine makes it hydrophobic. Dissolving in water often results in invisible micro-precipitates. Always dissolve in 100% DMSO, then dilute into buffer containing BSA.
Q: My curve plateau doesn't reach 0% (incomplete inhibition). Why?A: This is likely "Insurmountable Antagonism" due to lack of pre-incubation. If ET-1 binds first, PD142893 cannot displace it. Increase your pre-incubation time to 60 minutes.
Q: Can I use serum (FBS) instead of BSA in the assay buffer?A:Caution is advised. Serum contains proteases which can degrade peptides, and high levels of albumin that bind the drug, shifting the
artificially high (protein binding shift). Purified BSA (0.1%) is cleaner and more consistent than whole serum.
Q: Is PD142893 selective for ET-A?A:No. It is a non-selective antagonist. If you need to distinguish between ET-A and ET-B mediated effects, you must use BQ-123 (ET-A selective) or BQ-788 (ET-B selective).
References
Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Endothelin Receptors." Pharmacological Reviews.
Grounding: Defines the classification and non-selective n
Tocris Bioscience. "PD 142893 Product Information & Solubility Data." Tocris Web Catalog.
Grounding: Verifies chemical structure (Dip-peptide) and solubility guidelines.
Warner, T. D., et al. (1993). "Characterization of the endothelin receptor antagonist PD 142893 in the rat isolated pulmonary artery and aorta." British Journal of Pharmacology.[2]
Grounding: Establishes the mixed antagonist profile and kinetic properties.
Motulsky, H. J., & Christopoulos, A. (2004). "Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting." GraphPad Software.
Grounding: Explains the mathematical basis of "insurmountable antagonism" when pre-incub
comparing PD142893 efficacy with Bosentan and Ambrisentan
Executive Summary: The Right Tool for the Right Assay In the development of Endothelin Receptor Antagonists (ERAs), distinguishing between chemical probes and clinical candidates is the single most critical step in exper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Right Tool for the Right Assay
In the development of Endothelin Receptor Antagonists (ERAs), distinguishing between chemical probes and clinical candidates is the single most critical step in experimental design.
While Bosentan and Ambrisentan are orally active, stable small molecules optimized for clinical efficacy in Pulmonary Arterial Hypertension (PAH), PD142893 serves a fundamentally different purpose. PD142893 is a synthetic peptide antagonist. It possesses high affinity and a lack of selectivity similar to Bosentan, but its peptide nature renders it metabolically unstable in vivo (oral).
Key Takeaway:
Use PD142893 for acute in vitro tissue bath experiments or acute IV infusions where a potent, non-selective "pan-blocker" is required to characterize total receptor populations.
Use Bosentan or Ambrisentan for translational in vivo models, chronic dosing, or when specific receptor subtype selectivity (Ambrisentan) is the variable of interest.
Mechanistic Profiling & Selectivity
To select the correct antagonist, one must understand the signal transduction pathways of Endothelin-1 (ET-1) and how these agents intercept them.
The Signaling Architecture
ET-1 acts via two G-protein coupled receptors:
ET-A: Located primarily on vascular smooth muscle; drives vasoconstriction and proliferation via
coupling ( mobilization).
ET-B: Located on endothelium (releasing NO/Prostacyclin for vasodilation) and smooth muscle (constriction). Crucially, ET-B also acts as a "clearance receptor," removing circulating ET-1.
Mechanism of Action Diagram
The following diagram illustrates the intervention points of the three compounds within the Endothelin signaling cascade.
Caption: Signal transduction of ET-1 and inhibition profiles. PD142893 and Bosentan block both pathways; Ambrisentan selectively spares the endothelial ET-B vasodilatory/clearance pathway.
Comparative Efficacy Data
The following data aggregates typical
(binding affinity) and values derived from mammalian tissue preparations (e.g., human or rat).
Table 1: Physicochemical and Pharmacological Comparison
Scientist's Note:
Note that PD142893 actually exhibits higher affinity (lower
) for the receptors than Bosentan. However, because it is a peptide analogue of the C-terminus of ET-1, it is rapidly degraded by peptidases in a live organism, making it useless for oral dosing studies.
Experimental Protocols
To validate these compounds in your lab, use the following "Self-Validating" protocols.
Purpose: To verify that binding translates to functional inhibition (Antagonism).
Workflow:
Dye Loading: Load ET-A expressing cells with Fluo-4 AM ester for 45 mins.
Pre-incubation: Add the antagonist (PD142893/Bosentan/Ambrisentan) 15 minutes prior to agonist.
Why? ERAs often display "insurmountable" antagonism or slow dissociation. Pre-incubation ensures receptor occupancy.
Challenge: Inject
concentration of ET-1.
Readout: Measure reduction in Relative Fluorescence Units (RFU) compared to vehicle control.
Selection Workflow: Decision Matrix
Use this logic flow to determine which compound fits your specific research question.
Caption: Decision matrix for ERA selection. Note that PD142893 is preferred for in vitro mixed blockade due to high potency, while Bosentan/Ambrisentan dominate in vivo.
References
Davenport, A. P., & Kuc, R. E. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 206, 45–70.
Warner, T. D., et al. (1993). Characterization of endothelin receptors using PD142893 and other antagonists. British Journal of Pharmacology. (Seminal work defining PD142893 affinity).
Clozel, M., et al. (1994). Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235.
Vatter, H., & Seifert, V. (2006). Ambrisentan, a non-peptide endothelin receptor antagonist. Cardiovascular Drug Reviews, 24(1), 63-76.
A Comparative Benchmark Analysis of PD142893 Against Selective ET-A Antagonists
This guide provides a comprehensive benchmark analysis of the non-selective endothelin (ET) receptor antagonist, PD142893, in comparison to a range of selective ET-A receptor antagonists. Designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive benchmark analysis of the non-selective endothelin (ET) receptor antagonist, PD142893, in comparison to a range of selective ET-A receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, functional implications, and experimental considerations when choosing an appropriate antagonist for preclinical research. We will explore the underlying science of the endothelin system and provide detailed experimental protocols to empower you to validate these findings in your own laboratory settings.
The Endothelin System: A Critical Regulator of Vascular Homeostasis
The endothelin system plays a pivotal role in vasoconstriction and cell proliferation.[1] It comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes: ET-A and ET-B.[1][2]
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and proliferation.[1][2]
ET-B Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a crucial role in clearing circulating endothelin.[2] Conversely, ET-B receptors on smooth muscle can also contribute to vasoconstriction.
The differential roles of these receptors make the selectivity of antagonist compounds a critical factor in experimental design and potential therapeutic applications.
Endothelin Signaling Pathway
Caption: Simplified Endothelin Signaling Pathway.
Pharmacological Profile: A Head-to-Head Comparison of Binding Affinities
The cornerstone of differentiating endothelin receptor antagonists lies in their binding affinity (Ki) and selectivity for the ET-A versus the ET-B receptor. PD142893 is characterized as a non-selective antagonist, exhibiting potent affinity for both receptor subtypes. In contrast, compounds like BQ-123, zibotentan, ambrisentan, atrasentan, and sitaxentan have been developed to selectively target the ET-A receptor.
The following table summarizes the binding affinities (Ki in nM) of PD142893 and a selection of prominent selective ET-A antagonists. A higher selectivity ratio indicates a greater preference for the ET-A receptor.
Expert Interpretation: The data clearly illustrates the pharmacological distinction between PD142893 and the selective antagonists. While PD142893 provides a tool to investigate the total contribution of both ET-A and ET-B receptors, the selective antagonists allow for the dissection of the specific roles of the ET-A receptor in various physiological and pathological processes. The choice of antagonist should, therefore, be dictated by the specific research question.
Functional Consequences: Insights from In Vitro and In Vivo Studies
The differences in binding affinity translate to distinct functional outcomes in both isolated tissue preparations and whole organism models.
In Vitro Functional Assays: Vasoconstriction in Isolated Arteries
A common and robust method to assess the functional antagonism of ET receptor antagonists is to measure their ability to inhibit ET-1-induced vasoconstriction in isolated arterial rings. Studies have shown that both PD142893 and the selective ET-A antagonist BQ-123 can antagonize ET-1-induced contractions in tissues where the response is mediated by ET-A receptors, such as the rat thoracic aorta.[8][19] However, in tissues where ET-B receptors contribute to contraction, the effects of these antagonists diverge, with PD142893 showing inhibitory activity where BQ-123 is ineffective.[8][19]
Caption: Workflow for assessing antagonist potency.
In Vivo Hemodynamic Effects: Blood Pressure Regulation
In animal models, the administration of selective ET-A antagonists generally leads to a reduction in blood pressure, particularly in models of hypertension where the endothelin system is upregulated.[20][21] For instance, chronic administration of the selective ET-A antagonist ABT-627 (atrasentan) has been shown to markedly reduce mean arterial pressure in rats.[20] Similarly, both acute and chronic administration of BQ-123 can lower blood pressure in hypertensive rat models.[21]
The non-selective nature of PD142893 can lead to more complex hemodynamic effects. While blockade of ET-A receptors would be expected to lower blood pressure, the concurrent blockade of endothelial ET-B receptors could potentially counteract this effect by inhibiting ET-1 clearance and NO-mediated vasodilation. In a study on diabetic rats, chronic administration of PD142893 was as effective as an ACE inhibitor in controlling blood pressure.[2]
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: In vivo blood pressure monitoring workflow.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, we provide the following detailed protocols for key in vitro and in vivo experiments.
Protocol: Radioligand Binding Assay for ET-A and ET-B Receptors
This protocol outlines a competitive binding assay to determine the Ki of a test compound for ET-A and ET-B receptors.
Materials:
Cell lines expressing human ET-A or ET-B receptors (e.g., CHO or HEK293 cells)
Cell culture medium and supplements
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Test compounds (PD142893 and selective ET-A antagonists)
96-well plates
Glass fiber filters
Scintillation fluid and counter
Procedure:
Membrane Preparation:
Culture cells to confluency.
Harvest cells and homogenize in ice-cold membrane preparation buffer.
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the supernatant at high speed to pellet the membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
Binding Assay:
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
For total binding, omit the test compound.
For non-specific binding, add a high concentration of unlabeled ET-1.
Incubate at room temperature for a predetermined time to reach equilibrium.
Separation and Counting:
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer.
Place the filters in scintillation vials with scintillation fluid.
Count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Vascular Reactivity Assay
This protocol details the measurement of vasoconstriction in isolated arterial rings.
Materials:
Rat thoracic aorta
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)
Organ bath system with force transducers
Endothelin-1 (ET-1)
Test compounds (PD142893 and selective ET-A antagonists)
Norepinephrine (for assessing tissue viability)
Procedure:
Tissue Preparation:
Euthanize a rat and carefully dissect the thoracic aorta.
Place the aorta in ice-cold Krebs-Henseleit solution.
Clean the aorta of surrounding connective tissue and cut into 2-3 mm rings.
Mounting and Equilibration:
Mount the aortic rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
Apply a resting tension (e.g., 1.5 g) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
Assess tissue viability by contracting the rings with a submaximal concentration of norepinephrine.
Antagonist Incubation:
Wash the rings and allow them to return to baseline tension.
Incubate the rings with the desired concentration of the test compound or vehicle for a predetermined time (e.g., 30-60 minutes).
Concentration-Response Curve:
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
Record the isometric tension after each addition.
Data Analysis:
Plot the contractile response as a percentage of the maximal response against the log concentration of ET-1.
Compare the concentration-response curves in the absence and presence of the antagonist.
Calculate the pA₂ value from a Schild plot to quantify the potency of the antagonist.
Conclusion: Selecting the Right Tool for the Job
This guide has provided a detailed comparative analysis of the non-selective endothelin receptor antagonist PD142893 and a range of selective ET-A antagonists. The choice between a non-selective and a selective antagonist is fundamentally dependent on the research objective.
PD142893 is an invaluable tool for investigating the overall contribution of the endothelin system, where the combined effects of ET-A and ET-B receptor blockade are of interest.
Selective ET-A antagonists (e.g., BQ-123, zibotentan, ambrisentan) are essential for dissecting the specific roles of the ET-A receptor in health and disease, allowing for a more nuanced understanding of its contribution to processes such as vasoconstriction, cell proliferation, and the pathophysiology of cardiovascular diseases.
By understanding the distinct pharmacological and functional profiles of these compounds and employing robust experimental protocols, researchers can make informed decisions to advance our knowledge of the complex and vital endothelin system.
References
YM598 is superior to atrasentan as a selective endothelin ETA receptor antagonist. Yakugaku Zasshi. 2004;124(9):635-41. [Link]
Vatter H, Seifert V. Ambrisentan, a non-peptide endothelin receptor antagonist. Cardiovasc Drug Rev. 2006;24(1):63-76. [Link]
Okada M, Nishikibe M. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype. Eur J Pharmacol. 1993;245(2):139-44. [Link]
Integrated Review of Atrasentan. accessdata.fda.gov. [Link]
Zibotentan (ZD4054). AstraZeneca Open Innovation. [Link]
Remuzzi G, Benigni A, Remuzzi A. The renal endothelin system. The Renal Patient Support Group (RPSG). [Link]
White RE, Han G, Dimitropoulou C, et al. Comparative studies with the endothelin receptor antagonists BQ-123 and PD 142893 indicate at least three endothelin receptors. J Cardiovasc Pharmacol. 1993;22 Suppl 8:S117-20. [Link]
Brands MW, Hall JE, Hildebrandt DA, Mizelle HL. Role of endothelin-1 in blood pressure regulation in a rat model of visceral obesity and hypertension. Hypertension. 2004;43(2):347-52. [Link]
Phillips JK, Reja V, Cernicek C, et al. Endothelin type A receptor antagonist normalizes blood pressure in rats exposed to eucapnic intermittent hypoxia. Am J Physiol Heart Circ Physiol. 2006;291(5):H2347-54. [Link]
Maguire JJ, Kuc RE, Davenport AP. Defining the affinity and receptor sub-type selectivity of four classes of endothelin antagonists in clinically relevant human cardiovascular tissues. Life Sci. 2012;91(13-14):579-85. [Link]
Galiè N, Manes A, Branzi A. Sitaxsentan for the treatment of pulmonary arterial hypertension. Expert Rev Cardiovasc Ther. 2006;4(5):619-33. [Link]
Corallo C, Cuttitta F, Di L, V. Sitaxentan: in pulmonary arterial hypertension. Drugs. 2007;67(11):1627-36; discussion 1637-8. [Link]
Benigni A, Remuzzi G. Endothelin antagonists. The Renal Patient Support Group (RPSG). [Link]
Takayanagi R, Ohnaka K, Takasaki C, et al. Pharmacological heterogeneity of both endothelin ETA- and ETB-receptors in the human saphenous vein. Jpn J Pharmacol. 1995;69(4):391-9. [Link]
Technical Assessment: Reproducibility of PD142893 in Isolated Vessel Preparations
Executive Summary PD142893 (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp) is a synthetic hexapeptide and a potent, non-selective antagonist of both Endothelin-A ( ) and Endothelin-B ( ) receptors. While highly effective for total endoth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
PD142893 (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp) is a synthetic hexapeptide and a potent, non-selective antagonist of both Endothelin-A (
) and Endothelin-B () receptors. While highly effective for total endothelin blockade, its reproducibility in isolated vessel preparations (e.g., wire myography, organ bath) is frequently compromised by its physicochemical properties rather than its pharmacological efficacy.
This guide addresses the specific technical challenges—primarily peptide adsorption and solubility artifacts —that lead to inconsistent
values and "washout resistance." It provides a validated protocol to stabilize PD142893 performance against non-peptide alternatives like Bosentan.
Mechanistic Profile & Signaling Architecture
Unlike subtype-selective antagonists (e.g., BQ-123 for
), PD142893 inhibits the entire endothelin axis. In vascular tissues, this results in the blockade of both -mediated vasoconstriction and -mediated responses (which can be constrictive on smooth muscle or dilatory via endothelial NO release).
Diagram 1: Endothelin Receptor Blockade Topology
The following diagram illustrates the dual-action mechanism of PD142893 compared to the native ligand (ET-1) and downstream contractile machinery.
Caption: PD142893 acts as a "pan-antagonist," blocking both constrictive (VSMC) and dilatory (Endothelial) pathways, yielding a net effect dependent on tissue tone.
Comparative Analysis: PD142893 vs. Alternatives
Reproducibility issues with PD142893 often stem from researchers treating it like a small molecule (e.g., Bosentan). Being a peptide, it is susceptible to surface adsorption and degradation.
Feature
PD142893
BQ-123 / BQ-788
Bosentan
Class
Linear Hexapeptide
Cyclic Peptide (BQ-123)
Non-peptide (Sulfonamide)
Selectivity
Non-selective ( & )
Selective ( or )
Non-selective ( & )
Solubility Risk
High (Hydrophobic residues)
Moderate
Low (Stable in DMSO)
Surface Adsorption
High (Requires BSA/Silicon)
Moderate
Negligible
Reproducibility
Variable (without specific protocol)
High
Very High
Washout Profile
Slow (Pseudo-irreversible behavior)
Rapid
Rapid
Primary Use
Total receptor blockade verification
Subtype characterization
In vivo / Clinical translation
Key Insight: PD142893 contains Tryptophan and Dip (3,3-diphenylalanine) residues, making it significantly hydrophobic. In standard Krebs-Henseleit buffer, it will rapidly plate out onto plastic tubing and organ bath walls, reducing the effective concentration and shifting
curves to the right unpredictably.
Technical Challenges & Solutions
Challenge A: The "Disappearing Compound" (Adsorption)
Symptom: Successive experiments require higher concentrations to achieve the same blockade.
Root Cause: Peptides bind to glass and plastic surfaces.
Solution:
Carrier Protein: All dilutions must contain 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). This "sacrificial" protein coats the surfaces, keeping PD142893 in solution.
Siliconization: Use Sigmacote® treated glassware if BSA is contraindicated (rare in vessel preps).
Challenge B: Solubility Aggregation
Symptom: Erratic baseline noise or precipitation in the bath.
Root Cause: PD142893 is lyophilized and can aggregate if reconstituted directly in high-salt buffers.
Solution:
Stock Prep: Dissolve initially in 100% DMSO or 0.1M Acetic Acid to create a high-concentration stock (e.g., 1 mM).
Dilution: Dilute into aqueous buffer only immediately before use.
Validated Experimental Protocol
This protocol is designed for Isometric Tension Recording (Wire Myography) using rat thoracic aorta or mesenteric arteries. It incorporates steps specifically to mitigate peptide-related variability.
Diagram 2: Optimized Workflow for Peptide Antagonists
Caption: Critical control points include single-use aliquots and the addition of BSA during dilution to prevent peptide loss.
Step-by-Step Methodology
1. Stock Preparation (The "Golden" Standard)
Solvent: Dissolve 1 mg PD142893 in 100% DMSO to achieve a 1 mM or 10 mM concentration. Avoid water/saline for the master stock.
Storage: Aliquot into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -20°C with desiccant.
2. Vessel Preparation
Isolate the vessel (e.g., rat aorta) in cold Krebs-Henseleit solution.
Clean connective tissue carefully; damage to the adventitia can affect peptide diffusion.
Mount in the organ bath (isometric transducer).[1] Set passive tension (e.g., 2g for aorta, 2mN for small arteries).
Equilibration: 60 minutes, washing every 15 minutes.
3. The "Priming" Step (Crucial for Reproducibility)
Before adding the drug, ensure the bath solution contains 0.1% BSA if your experimental design permits.
If BSA interferes with specific assays, pre-rinse the bath and tubing with a 1% BSA solution, then wash with standard Krebs. This leaves a monolayer of protein on the glass.
4. Antagonist Incubation
Add PD142893 to the bath 30–45 minutes before the agonist (ET-1) challenge.
Reasoning: Peptides diffuse slower than small molecules into the medial layer of the vessel. Short incubation (<15 min) leads to underestimation of potency (
).
5. Agonist Challenge
Perform a cumulative concentration-response curve (CCRC) to Endothelin-1 (
M to M).
Note: Because ET-1 binding is quasi-irreversible, you cannot wash out ET-1 and repeat the curve on the same ring easily. Use a parallel design (Control Ring vs. PD142893 Ring) rather than a paired design.
Data Interpretation & Quality Control
Calculating Potency (
)
Since PD142893 is a competitive antagonist, use the Schild equation.[2] However, due to the tight binding of ET-1, Schild slopes often deviate from unity.
Expectation: A rightward shift of the ET-1 curve without depression of the maximum response (
).
Warning Sign: If
is depressed, it indicates either non-competitive behavior (allosteric) or, more likely, toxic effects/precipitation of the peptide at high concentrations.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Weak Inhibition
Peptide loss to tubing
Add 0.1% BSA to all buffers; use polypropylene tubes.
Variable Baseline
DMSO effect or precipitation
Keep final DMSO < 0.1%; check stock solubility.
No Shift in Curve
Insufficient incubation
Increase incubation to 45-60 mins.
Irreversible Block
Pseudo-irreversible binding
Expected for some peptides; do not attempt washout/re-use.
References
Cody, W. L., et al. "Structure-activity relationships of the potent combined endothelin A/endothelin B receptor antagonist Ac-D-Dip-Leu-Asp-Ile-Ile-Trp (PD 142893)."[3] Journal of Medicinal Chemistry, 1997.[3]
Warner, T. D., et al. "Comparative studies with the endothelin receptor antagonists BQ-123 and PD 142893 indicate at least three endothelin receptors."[4] Journal of Cardiovascular Pharmacology, 1993.[4]
Davenport, A. P., et al. "Endothelin Receptors and Their Antagonists." Pharmacological Reviews, 2016.
Maguire, J. J., et al. "Affinity and selectivity of PD142893 for human endothelin receptors." Cardiovascular Research, 1995.
A Comparative Guide to Analyzing Endothelin Signaling Inhibition by PD142893 via Western Blot
For researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, the endothelin (ET) system presents a critical area of study. Endothelin-1 (ET-1), a potent vasoc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, the endothelin (ET) system presents a critical area of study. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two receptor subtypes, ET-A and ET-B[1][2]. Dysregulation of this axis is implicated in various cardiovascular and fibrotic diseases. This guide provides an in-depth, comparative framework for utilizing Western blot analysis to precisely measure the inhibitory effects of PD142893, a non-selective ET-A/ET-B receptor antagonist, on the ET-1 signaling cascade[3].
Scientific Background: The Endothelin Signaling Cascade
Endothelin-1 initiates its cellular effects by binding to ET-A and ET-B receptors, which are coupled to Gq and Gi proteins[1][4]. This binding event triggers a cascade of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway[5][6]. A key player in this cascade is the extracellular signal-regulated kinase (ERK), also known as p44/42 MAPK[1].
Upon ET-1 stimulation, a series of phosphorylation events occur, leading to the activation of ERK (p-ERK). Activated ERK then translocates to the nucleus to phosphorylate various transcription factors, driving cellular responses such as proliferation, differentiation, and hypertrophy[1][6]. The level of ERK phosphorylation serves as a robust and quantifiable biomarker of ET receptor activation.
PD142893 acts as a competitive antagonist, binding to both ET-A and ET-B receptors and preventing ET-1 from initiating this downstream signaling[3]. Western blot analysis allows for a direct visualization and quantification of this inhibitory effect by measuring the levels of p-ERK relative to total ERK.
Caption: Endothelin signaling pathway and the inhibitory action of PD142893.
Experimental Design: A Comparative Framework
To rigorously assess the inhibitory potential of PD142893, a comparative experimental design is essential. This involves comparing the cellular response across three distinct conditions. The choice of cell line is critical; human aortic smooth muscle cells (HASMCs) are an excellent model as they endogenously express both ET-A and ET-B receptors and exhibit a robust ERK phosphorylation response to ET-1 stimulation[1].
Experimental Groups:
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve PD142893. This group establishes the basal level of ERK phosphorylation.
ET-1 Stimulation (Positive Control): Cells stimulated with a known concentration of ET-1 (e.g., 100 nM). This group demonstrates the maximum signaling response.
PD142893 Inhibition: Cells pre-treated with PD142893 prior to stimulation with ET-1. This group is the core of the analysis, designed to show the extent of signal reduction.
Caption: Experimental workflow for Western blot analysis of PD142893 inhibition.
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format. Adherence to best practices in Western blotting is crucial for reproducible and reliable data[7].
A. Cell Culture and Treatment
Seeding: Plate Human Aortic Smooth Muscle Cells (HASMCs) in a 6-well plate and culture until they reach approximately 80% confluency.
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 24 hours.
Pre-treatment: For the inhibition group, add PD142893 (e.g., at a final concentration of 1-10 µM) to the designated wells. For the other groups, add an equivalent volume of vehicle. Incubate for 1 hour at 37°C.
Stimulation: Add ET-1 (final concentration 100 nM) to the "ET-1 Stimulation" and "PD142893 Inhibition" wells. Add vehicle to the "Vehicle Control" well. Incubate for 15-30 minutes at 37°C, as ET-1-induced ERK phosphorylation is often transient[8].
B. Lysate Preparation and Protein Quantification
Lysis: Place the 6-well plate on ice and wash cells once with ice-cold 1X PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well[9].
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Homogenization: Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis[7].
Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube.
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
C. SDS-PAGE and Membrane Transfer
Sample Preparation: Dilute each lysate to the same concentration (e.g., 1 µg/µL) with RIPA buffer. Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
Electrophoresis: Load 20 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer overnight at 4°C is often recommended for GPCR-related signaling proteins to ensure efficient transfer[10].
D. Immunoblotting and Detection
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The choice between milk and BSA should be guided by the primary antibody datasheet, as milk contains phosphoproteins that can interfere with phospho-antibody detection.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in blocking buffer.
Anti-phospho-ERK1/2 (p44/42 MAPK): To detect the activated kinase.
Anti-ERK1/2 (p44/42 MAPK): To detect the total amount of the kinase.
Anti-GAPDH (or other loading control): To ensure equal protein loading across lanes.
Washing: Wash the membrane three times for 5 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Final Washes: Wash the membrane three times for 5 minutes each with TBST.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Data Analysis and Expected Outcomes
The primary outcome is the relative intensity of the p-ERK band compared to the total ERK band. Densitometry software is used to quantify the band intensities.
Analysis Steps:
Quantify the intensity of the p-ERK and total ERK bands for each lane.
Normalize the p-ERK signal to the total ERK signal for each sample (p-ERK / Total ERK).
Further normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies.
Finally, express the results as a fold change relative to the vehicle control group.
Expected Results & Interpretation:
Treatment Group
Expected p-ERK Level (Relative to Total ERK)
Interpretation
Vehicle Control
Basal (Low)
Establishes the baseline level of ERK activation in unstimulated cells.
ET-1 Stimulation
High (Significant increase vs. Vehicle)
Demonstrates a robust activation of the ET-1 signaling pathway, validating the experimental system.
PD142893 + ET-1
Low (Significantly reduced vs. ET-1)
Shows the inhibitory effect of PD142893. The degree of reduction quantifies the antagonist's potency.
A successful experiment will show a dark band for p-ERK in the ET-1 stimulated lane, which is markedly fainter in both the vehicle control and the PD142893-treated lanes. The total ERK and GAPDH bands should be of similar intensity across all lanes, confirming equal protein loading. This comparative data provides clear, quantitative evidence of PD142893's ability to block endothelin-mediated signaling.
References
Davenport, A. P., & Maguire, J. J. (2006). Endothelin. British Journal of Pharmacology, 147(S1), S167-S173. [Link]
Doherty, A. M. (1992). Endothelin receptor antagonists. Journal of Medicinal Chemistry, 35(9), 1493-1508. [Link]
Cazaubon, S., & Couraud, P. O. (1996). Endothelin-1-induced signaling and mitogenesis in brain capillary endothelial cells. Journal of Cardiovascular Pharmacology, 27(6), 844-851. [Link]
Shi-Wen, X., Chen, Y., Denton, C. P., Eastwood, M., Renzoni, E. A., Bou-Gharios, G., ... & Leask, A. (2004). Endothelin-1 promotes myofibroblast induction through the ETA receptor via a rac/phosphoinositide 3-kinase/Akt-dependent pathway and is essential for the enhanced contractile phenotype of fibrotic fibroblasts. Molecular biology of the cell, 15(6), 2707-2719. [Link]
Leão, S. C., Dashwood, M. R., de Andrade, M. S., Santos, N. N., Teles, O. R. L. L., de Souza, W. B., & Rodrigues, T. M. D. A. (2015). Analysis of immunostaining and western blotting of endothelin 1 and its receptors in mitral stenosis. Revista Brasileira de Cirurgia Cardiovascular, 30, 211-218. [Link]
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved February 23, 2026, from [Link]
Wu-Wong, J. R., Chiou, W. J., Magnuson, S. R., & Opgenorth, T. J. (1995). Endothelin receptor antagonists. Current pharmaceutical design, 1(3), 327-340. [Link]
A Researcher's Guide to Endothelin Receptor Subtyping: A Comparative Analysis of PD142893 and Other Pharmacological Tools
In the intricate world of cellular signaling, the precise characterization of receptor subtypes is paramount for elucidating physiological mechanisms and for the rational design of targeted therapeutics. The endothelin (...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of cellular signaling, the precise characterization of receptor subtypes is paramount for elucidating physiological mechanisms and for the rational design of targeted therapeutics. The endothelin (ET) system, with its potent vasoactive peptides and distinct receptor subtypes, presents a compelling case study in the importance of pharmacological specificity. This guide provides an in-depth comparison of pharmacological tools for the subtyping of endothelin receptors, with a particular focus on the mixed ETA/ETB receptor antagonist, PD142893, and its utility in concert with other selective agents.
The Endothelin System: A Brief Overview
The endothelin family consists of three potent 21-amino acid peptides, ET-1, ET-2, and ET-3, which exert their effects through two primary G protein-coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[1][2] These receptors are distributed throughout various tissues and play crucial roles in a multitude of physiological processes, including vasoconstriction, cell proliferation, and hormone production.[1][3] In human blood vessels, ETA receptors are predominantly located on vascular smooth muscle cells, mediating vasoconstriction, while ETB receptors are found on endothelial cells, where their activation can lead to the release of vasodilators like nitric oxide.[1] However, ETB receptors are also present on smooth muscle and can mediate vasoconstriction in certain vascular beds.[1][2]
The differential expression and function of these receptor subtypes necessitate the use of selective pharmacological tools to dissect their individual contributions to both normal physiology and pathological states such as pulmonary arterial hypertension (PAH).[4]
Pharmacological Tools for Endothelin Receptor Subtyping
The ability to distinguish between ETA and ETB receptor activity is fundamental to research in this field. This is achieved through the use of selective agonists and antagonists. An ideal pharmacological toolkit for receptor subtyping includes:
A non-selective agonist: Endothelin-1 (ET-1) binds to both ETA and ETB receptors with high affinity.[2]
A selective ETB agonist: Sarafotoxin S6c (S6c) is a peptide toxin that selectively activates ETB receptors.
A selective ETA antagonist: To block the effects mediated by ETA receptors.
A selective ETB antagonist: To block the effects mediated by ETB receptors.
A mixed ETA/ETB antagonist: To block the effects of both receptor subtypes simultaneously.
This guide will focus on a comparative analysis of key antagonists used for in vitro and in vivo receptor subtyping.
PD142893: The Non-Selective Antagonist
PD142893 is a potent, non-peptidic antagonist that exhibits high affinity for both ETA and ETB receptors.[5][6][7] Its utility in receptor subtyping lies in its ability to provide a global blockade of the endothelin system. When used in conjunction with selective antagonists, PD142893 can help to confirm that an observed physiological response is indeed mediated by endothelin receptors. For instance, if a response to ET-1 is completely abolished by PD142893, it strongly suggests the involvement of either ETA, ETB, or both receptors.
Comparative Analysis of Endothelin Receptor Antagonists
The true power of pharmacological subtyping comes from the comparative use of antagonists with different selectivity profiles. Below is a comparison of PD142893 with other commonly used endothelin receptor antagonists.
Antagonist
Receptor Selectivity
Key Characteristics
PD142893
Mixed ETA/ETB
A non-selective antagonist useful for confirming the involvement of the endothelin system.[5][6]
BQ-123
Selective ETA
A cyclic pentapeptide that is a highly selective antagonist for the ETA receptor.[8][9][10] It is a valuable tool for isolating and studying ETA receptor-mediated effects.[11]
BQ-788
Selective ETB
A potent and selective peptide antagonist of the ETB receptor.[12][13][14][15] It is widely used to investigate the physiological and pathophysiological roles of the ETB receptor.[16]
Bosentan
Mixed ETA/ETB
The first orally active dual endothelin receptor antagonist approved for the treatment of PAH.[17][18][19][20][21]
Ambrisentan
Selective ETA
An orally active, selective ETA receptor antagonist used in the treatment of PAH.[22][23][24][25][26]
Macitentan
Mixed ETA/ETB
A dual endothelin receptor antagonist with sustained receptor binding properties, also approved for PAH.[27][28][29][30][31]
Experimental Protocols for Receptor Subtyping
The following are generalized protocols for in vitro receptor binding and functional assays. Researchers should optimize these protocols for their specific cell or tissue types.
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., PD142893) for a specific receptor subtype.
Materials:
Cell membranes expressing either ETA or ETB receptors.
Radiolabeled endothelin, such as [125I]-ET-1.
Test compound (PD142893 or other antagonists).
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
Glass fiber filters.
Scintillation counter.
Procedure:
Prepare a series of dilutions of the test compound.
In a microplate, combine the cell membranes, a fixed concentration of [125I]-ET-1, and the various concentrations of the test compound.
Incubate the mixture to allow for binding to reach equilibrium.
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
Specific binding is calculated by subtracting non-specific binding from total binding.
Data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding), which can then be converted to a Ki value.
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist.
Materials:
Intact cells expressing either ETA or ETB receptors.
Navigating the Safe Disposal of PD142893: A Guide for the Research Professional
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-s...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of PD142893, an endothelin receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for PD142893, this document leverages data from its close structural and functional analog, Bosentan, to establish a robust and scientifically-grounded disposal protocol. Our objective is to empower laboratory personnel with the knowledge to manage this compound safely, ensuring both personal and environmental protection.
Understanding the Hazard Profile of PD142893
Based on the available Safety Data Sheets for Bosentan, the primary hazards are:
Harmful if swallowed: Acute oral toxicity is a key concern.[1][2]
Suspected of damaging fertility or the unborn child: This indicates potential reproductive toxicity.[1][3][4]
Harmful to aquatic life with long-lasting effects: This highlights the environmental persistence and ecotoxicity of the compound.[1][4]
Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Core Principles of PD142893 Disposal
The fundamental principle for the disposal of PD142893 is to treat it as a hazardous chemical waste. This necessitates a cradle-to-grave management approach within the laboratory, from the point of generation to its final collection by a licensed waste disposal contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling PD142893 in any form—be it in its pure state, in solution, or as waste—donning the appropriate PPE is mandatory.
PPE Component
Specification
Rationale
Gloves
Nitrile gloves, double-gloved when handling the pure compound or concentrated solutions.
Prevents dermal absorption. Double-gloving provides an extra layer of protection against potential tears or punctures.
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes of solutions or accidental generation of dust.
Lab Coat
A clean, buttoned lab coat made of a chemically resistant material.
Protects skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary for large-scale operations or in case of a spill.
While not typically required for small-scale lab use with proper engineering controls (i.e., a fume hood), a respirator provides an additional layer of safety against inhalation of aerosols or fine powders. The necessity should be determined by a formal risk assessment of the specific procedure.
Step-by-Step Disposal Protocol for PD142893
This protocol outlines the procedures for the disposal of pure PD142893, solutions containing the compound, and contaminated labware.
Workflow for PD142893 Waste Management
Caption: Workflow for the safe disposal of PD142893 waste streams.
Disposal of Pure (Solid) PD142893
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[5][6][7] The container must be compatible with the chemical properties of PD142893.
Transfer: Carefully transfer the solid waste into the container using a chemically resistant spatula or scoop. Avoid generating dust. All transfers should be performed within a certified chemical fume hood.
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "PD142893," the approximate quantity, and the date of accumulation.[6][8]
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[5][7][8]
Disposal of PD142893 Solutions
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.[5][6][7] Ensure the container material is compatible with the solvent used.
Segregation: Do not mix PD142893 solutions with other waste streams unless they are known to be compatible.[8][9] It is best practice to collect different solvent wastes separately (e.g., halogenated vs. non-halogenated).[9]
Transfer: Carefully pour the solution into the waste container, avoiding splashes. This should be done in a chemical fume hood.
Labeling: Label the container with "Hazardous Waste," "PD142893 in [Solvent Name]," the estimated concentration, and the date.[6][8]
Storage: Store the sealed container in a designated hazardous waste accumulation area with secondary containment to prevent spills.[5][7]
Rinse the labware with a small amount of an appropriate solvent to remove residual PD142893. The rinsate should be collected and disposed of as liquid hazardous waste.
Place the rinsed labware in a designated container for solid hazardous waste.
Sharps (e.g., needles, scalpels):
Immediately place any sharps contaminated with PD142893 into a designated, puncture-resistant sharps container.[6]
Do not attempt to recap, bend, or break needles.
The sharps container should be clearly labeled as "Hazardous Waste Sharps" and with the identity of the chemical contaminant (PD142893).
Spill Management
In the event of a spill, the following procedures should be followed immediately:
Spill Response Protocol
Caption: Step-by-step protocol for managing a spill of PD142893.
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Containment: For small, manageable spills, and only if you are trained to do so, contain the spill using appropriate absorbent materials (for liquids) or by gently covering with a damp paper towel (for solids to prevent aerosolization).
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. Collect all cleaning materials as hazardous waste.
Reporting: Report the incident to your EHS department, even if the spill was minor.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11][12][13][14] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices for hazardous chemicals in laboratories.[6][15][16][17] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations.
Conclusion
The proper disposal of PD142893 is a critical aspect of responsible research. By adhering to the principles of hazard identification, proper segregation, and containment, and by following the step-by-step protocols outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
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